Comparative Physicochemical Profile: Lipophilicity and Topological Polar Surface Area
The target compound's XLogP3 of 2.0 indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility. This is in contrast to the Fmoc-protected analog, which has a significantly higher XLogP3 of 4.1, potentially leading to poorer solubility and higher non-specific binding [1][2]. Additionally, the target compound shares a Topological Polar Surface Area (TPSA) of 66.8 Ų with its Fmoc analog, which is within the desirable range for oral bioavailability [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | Fmoc analog (CAS 2287331-62-6): 4.1 |
| Quantified Difference | Target compound is 2.1 log units less lipophilic than the Fmoc analog |
| Conditions | Computed physicochemical property |
Why This Matters
A lower XLogP3 suggests superior aqueous solubility and a better starting point for optimizing ADME properties in drug discovery programs, reducing the need for structural modifications to lower lipophilicity.
- [1] Kuujia.com. Cas no 2241142-31-2 (1-(tert-butoxy)carbonyl-2-(prop-2-yn-1-yl)piperidine-2-carboxylic acid). Product technical datasheet. View Source
- [2] Kuujia.com. Cas no 2287331-62-6 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-2-(prop-2-yn-1-yl)piperidine-2-carboxylic acid). Product technical datasheet. View Source
